1-Chloroimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
1-chloroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBAANALDPCHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct chlorination of imidazo[1,5-a]pyridine using thionyl chloride (SOCl₂) is a widely employed method. This approach involves electrophilic substitution at the 1-position of the imidazo ring. Key steps include:
-
Reagent Ratios : A 2:1 molar ratio of SOCl₂ to imidazo[1,5-a]pyridine ensures complete conversion.
-
Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.
-
Temperature : Reactions proceed optimally at 40°C, with prolonged heating (>8 hours) leading to decomposition.
-
Imidazo[1,5-a]pyridine (1 mmol) is dissolved in DCM (10 mL).
-
SOCl₂ (2 mmol) is added dropwise under nitrogen.
-
The mixture is stirred at 40°C for 6 hours.
-
The product is isolated via rotary evaporation and recrystallized from ethanol/hexane (1:2).
Byproduct Management
Excess SOCl₂ (>2 eq.) promotes the formation of bis-imidazopyridyl sulfides, necessitating precise stoichiometric control. Anhydrous sodium sulfate is used during workup to remove residual moisture, improving purity.
Cyclocondensation of 2-Picolylamine Derivatives
Precursor Synthesis
Imidazo[1,5-a]pyridine scaffolds are often constructed before introducing the chlorine atom. A common route involves:
-
Acylation : 2-Picolylamine reacts with acyl chlorides to form intermediates.
-
Cyclization : Using POCl₃ or polyphosphoric acid (PPA) to close the imidazole ring.
-
2-Picolylamine (1 mmol) and nitroethane (1.2 mmol) are heated in PPA at 120°C for 4 hours.
-
The resulting imidazo[1,5-a]pyridine is chlorinated using SOCl₂ as described in Section 1.
Optimization Insights
-
Nitroalkane Activation : Nitroalkanes act as electrophiles in PPA, facilitating cyclization.
-
Chlorination Timing : Post-cyclization chlorination avoids side reactions compared to in-situ methods.
Phosphorus Oxychloride (POCl₃)-Based Methods
Direct Chlorination
POCl₃ serves as both a solvent and chlorinating agent under reflux conditions:
Tandem Cyclization-Chlorination
POCl₃ can concurrently facilitate ring closure and chlorination. For example:
-
2-Amino-5-chloropyridine reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a formamidine intermediate.
-
Bromoacetonitrile and sodium bicarbonate in DMF at 130°C yield 1-chloroimidazo[1,5-a]pyridine after 15 hours.
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity
Chlorination at the 1-position competes with 3- or 5-substitution. Strategies to enhance selectivity include:
Scalability
Thionyl chloride methods are scalable but require strict moisture control. Industrial protocols often use continuous flow reactors to maintain stoichiometry and temperature.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted imidazo[1,5-a]pyridines.
Oxidation Products: N-oxides of imidazo[1,5-a]pyridine.
Reduction Products: Amino derivatives of imidazo[1,5-a]pyridine.
Scientific Research Applications
Biological Activities
1-Chloroimidazo[1,5-a]pyridine derivatives exhibit a range of biological activities that make them suitable candidates for drug development. Notable activities include:
- Anticancer Activity : Compounds derived from imidazo[1,5-a]pyridine have been reported to exhibit significant anticancer properties. For instance, certain derivatives have shown selective inhibition against various cancer cell lines, indicating potential as chemotherapeutic agents .
- Antimicrobial Properties : Research has indicated that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal activities. Their effectiveness against multidrug-resistant strains of bacteria highlights their importance in addressing antibiotic resistance .
- Cholinesterase Inhibition : Similar to other imidazo[1,2-a]pyridine compounds, 1-chloro derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .
- Kinase Inhibition : Recent studies have identified this compound as a selective inhibitor of certain kinases involved in cancer progression. For example, it has shown activity against CLK1 and DYRK1A kinases, which are implicated in neurodegeneration and cancer .
Synthesis Methodologies
The synthesis of this compound typically involves several methodologies:
- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridines and chloroacetyl chloride. This method allows for the introduction of various substituents that can enhance biological activity.
- Functionalization Strategies : Post-synthetic modifications are employed to introduce different functional groups onto the imidazo ring. This approach facilitates the exploration of structure-activity relationships (SAR) and aids in optimizing the biological properties of the derivatives .
Case Studies
The following case studies exemplify the applications of this compound in scientific research:
Mechanism of Action
The mechanism by which 1-Chloroimidazo[1,5-a]pyridine exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different substituents at the 1-position, such as 1-methylimidazo[1,5-a]pyridine.
Uniqueness: 1-Chloroimidazo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other imidazo[1,5-a]pyridine derivatives. This chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
1-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a chlorine atom at the 1-position. This structural configuration enhances its reactivity and biological activity, making it a versatile compound for various applications in drug development and materials science .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.3 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.8 | Modulation of signaling pathways |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Activity
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Interaction with Kinases : The compound has been shown to inhibit specific protein kinases that are critical in cancer progression and inflammation . For instance, it selectively inhibits CLK1 and DYRK1A kinases, which are implicated in various diseases.
- Cell Signaling Modulation : By modulating key signaling pathways, such as the MAPK/ERK pathway, this compound can influence cell survival and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, revealing significant apoptosis induction through caspase activation .
- Inflammation Model : Another investigation assessed its anti-inflammatory effects in a murine model of arthritis, demonstrating reduced swelling and inflammation markers upon treatment with the compound .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|
| Cyclocondensation | PPA | 110°C, 3 hours | ~60% |
| Halogenation (Iodine) | 1,2-Dichloroethane | 110°C, 12 hours | 62.8% |
(Basic) How can X-ray diffraction elucidate the structural and stacking properties of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction reveals intermolecular interactions critical for solid-state properties:
- π-Stacking : Imidazo[1,5-a]pyridine derivatives exhibit face-to-face π-π interactions (3.5–4.0 Å spacing), stabilizing crystal lattices .
- Hydrogen Bonding : C–H⋯N and C–H⋯π interactions (2.8–3.2 Å) influence solubility and melting points.
- N-atom Positioning : The nitrogen arrangement dictates stacking modes, affecting photophysical behavior .
(Advanced) How to evaluate enzyme inhibition kinetics using this compound derivatives?
Methodological Answer:
Kinetic parameters are determined via:
- Dixon Plot : Measures inhibition constant () by plotting vs. inhibitor concentration at varying substrate levels .
- Lineweaver-Burk Analysis : Distinguishes competitive/non-competitive inhibition by linearizing Michaelis-Menten data .
- Triplicate Assays : Ensure reproducibility; e.g., papain inhibition studies show values in the micromolar range for 1-substituted derivatives .
(Advanced) What thermodynamic parameters are critical in studying inhibitor interactions with biological targets?
Methodological Answer:
Key parameters include:
Q. Table 2: Thermodynamic Data for Papain Inhibition
| Derivative | (μM) | ΔG (kJ/mol) |
|---|---|---|
| Pyridyl Derivative A | 12.3 | -28.5 |
| Pyridyl Derivative B | 8.7 | -32.1 |
(Basic) What spectroscopic techniques confirm successful synthesis of this compound?
Methodological Answer:
- H/C NMR : Peaks at δ 8.2–9.0 ppm (aromatic protons) and 150–160 ppm (C-Cl) validate substitution .
- HRMS : Exact mass confirms molecular ion peaks (e.g., : 153.0084 Da) .
- IR Spectroscopy : C-Cl stretches appear at 550–600 cm .
(Advanced) How to design derivatives of this compound for antibacterial activity against resistant strains?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance membrane permeability .
- MIC Testing : Evaluate minimum inhibitory concentration against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
- SAR Studies : Correlate substituent effects (e.g., halogen position) with bioactivity .
(Basic) What non-metallic catalysts are effective in synthesizing this compound to avoid metal residues?
Methodological Answer:
- Iodine : Catalyzes thiocyanation without metal contamination (62.8% yield) .
- Polyphosphoric Acid (PPA) : Facilitates cyclocondensation via Brønsted acid catalysis .
(Advanced) How do structural modifications of this compound affect fluorescence properties?
Methodological Answer:
- Stokes’ Shift : Electron-donating groups (e.g., -OCH) increase shift (e.g., 100–150 nm) for blue-light emission .
- Quantum Yield : Measured via integrating sphere; derivatives with rigid structures exhibit yields >0.5 .
(Advanced) How to perform computational modeling of excited states in this compound metal complexes?
Methodological Answer:
- TD-DFT : Time-dependent density functional theory predicts absorption/emission spectra by analyzing HOMO-LUMO gaps .
- Ligand Field Effects : Simulate metal-ligand charge transfer (MLCT) states in Re(I) complexes for OLED applications .
(Basic) What are key considerations in cyclocondensation reactions for synthesizing imidazo[1,5-a]pyridine cores?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
